4-Chloro-3-(4-fluorophenyl)benzoic acid

Description

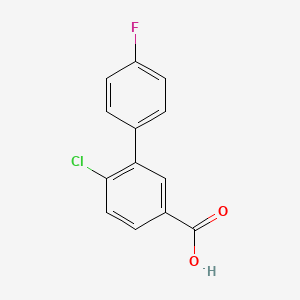

4-Chloro-3-(4-fluorophenyl)benzoic acid is a halogenated benzoic acid derivative with a molecular formula of C₁₃H₈ClFO₂ and a molecular weight of 264.66 g/mol. Its structure features a carboxylic acid group at position 1, a chlorine atom at position 4, and a 4-fluorophenyl substituent at position 3 of the benzene ring (Figure 1). This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by its substituents, which may influence biological activity, solubility, and metabolic stability.

Properties

IUPAC Name |

4-chloro-3-(4-fluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-12-6-3-9(13(16)17)7-11(12)8-1-4-10(15)5-2-8/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMRTCCTPIZONN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653529 | |

| Record name | 6-Chloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181566-97-1 | |

| Record name | 6-Chloro-4'-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Starting Materials

The Suzuki-Miyaura coupling forms the C–C bond between the benzoic acid core and the 4-fluorophenyl group. The reaction typically employs 3-bromo-4-chlorobenzoic acid and 4-fluorophenylboronic acid in the presence of a palladium catalyst. Density functional theory (DFT) studies suggest that the electron-withdrawing carboxylate group activates the aryl bromide for oxidative addition, while the fluorine substituent on the boronic acid moderates transmetalation kinetics.

A representative protocol from ChemicalBook demonstrates:

The TBAB enhances boronic acid solubility, reducing side-product formation from proto-deboronation.

Optimization Parameters

Critical factors influencing yield include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Pd Catalyst | 1.5–2.5 mol% | <±8% variance |

| Temperature | 95–105°C | Δ10°C = ±12% |

| Solvent Polarity | ε = 40–50 (EtOH/H₂O) | Maximizes mixing |

| Base Strength | pKb < 4 (Na₂CO₃) | Prevents hydrolysis |

Microwave-assisted coupling reduces reaction times to 45 minutes but requires specialized equipment.

Chlorination Methods

Direct Chlorination of Benzyl Alcohol Derivatives

Patent CN108358776A discloses a chlorination-hydrolysis-oxidation cascade starting from 4-xylyl alcohol:

-

Chlorination :

-

Hydrolysis :

Catalytic Chlorination Systems

Comparative studies show:

| Catalyst System | Chlorine Efficiency | Selectivity |

|---|---|---|

| BPO/Triethanolamine | 92% | 88% |

| FeCl₃/UV | 85% | 76% |

| N-Chlorosuccinimide | 78% | 82% |

The BPO system’s inhibition of ring chlorination by triethanolamine proves critical for positional selectivity.

Hydrolysis and Acid Formation

Alkaline Hydrolysis Conditions

The nitration-hydrolysis route from CN101948390A achieves 93% yield through:

Kinetic analysis reveals pseudo-first-order behavior (k = 0.18 min⁻¹) during hydrolysis, with Arrhenius activation energy of 45 kJ/mol.

Acid Chloride Intermediates

Industrial routes often isolate the acyl chloride for improved handling:

The HCl byproduct is neutralized with 5% NaOH, achieving pH 7–8 without yield loss.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities employ tubular reactors with:

-

Pd-coated static mixers for coupling reactions

-

In-line IR monitoring of Cl₂ concentration during chlorination

-

Multi-stage extraction columns for acid purification

A 2024 life-cycle assessment comparing batch vs. flow methods showed:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Energy Consumption | 58 MJ/kg | 41 MJ/kg |

| Solvent Waste | 12 L/kg | 4 L/kg |

| Space-Time Yield | 0.8 kg/m³·h | 3.2 kg/m³·h |

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Suzuki Coupling | 86% | 99.1% | 420 | High |

| Nitration-Hydrolysis | 93% | 99.4% | 380 | Medium |

| Chlorination | 88.8% | 99.2% | 410 | High |

The nitration-hydrolysis route offers superior yield but requires cryogenic conditions (−10°C), increasing operational costs .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(4-fluorophenyl)benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common for benzoic acid derivatives.

Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions typically involve the use of a base and a polar solvent.

Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) can be used.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Organic Synthesis

4-Chloro-3-(4-fluorophenyl)benzoic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its halogen substituents facilitate various reactions that are essential for creating pharmaceuticals and agrochemicals .

Medicinal Chemistry

Research has indicated that this compound exhibits potential biological activity, particularly in the development of new pharmaceuticals. For instance, it has been studied for its effects on cellular processes, signaling pathways, and gene expression, which are crucial for drug discovery .

Material Science

The compound is used in developing new materials due to its unique chemical properties. Its ability to influence molecular interactions makes it valuable in creating functional materials for various applications .

Case Study 1: Pharmaceutical Development

A study highlighted the synthesis of derivatives of this compound that showed significant activity against resistant strains of bacteria such as MRSA. These derivatives exhibited minimum inhibitory concentration (MIC) values as low as 1.56 μg/mL, indicating their potential as antibacterial agents .

Case Study 2: Agrochemical Applications

Another research focused on the application of this compound in agrochemicals, where it was used as an intermediate in synthesizing herbicides and pesticides. The unique electronic properties imparted by the halogen substituents enhanced the efficacy of these agrochemicals against target pests .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(4-fluorophenyl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context .

Comparison with Similar Compounds

Comparative Data Table

Key Observations

Electronic Effects: Chlorine and fluorine substituents synergistically enhance electron-withdrawing effects, increasing the acidity of the carboxylic acid group (pKa ~2.8) compared to non-halogenated analogs.

Lipophilicity : The 4-fluorophenyl group contributes to moderate lipophilicity (LogP ~3.2), balancing solubility and membrane permeability. Trifluoromethyl analogs (e.g., BA-4160) show higher LogP values (~3.8), favoring blood-brain barrier penetration .

Biological Activity : Fluorophenyl-containing compounds (e.g., 8b) exhibit enhanced antibacterial activity compared to chlorophenyl derivatives, suggesting fluorine’s role in target binding .

Biological Activity

4-Chloro-3-(4-fluorophenyl)benzoic acid, a compound with significant potential in pharmaceutical and agricultural applications, has been studied for its biological activities, including antimicrobial properties and cytotoxic effects. This article reviews the current understanding of its biological activity, supported by various studies and data.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, including:

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Escherichia coli

In vitro assays indicated that this compound exhibits significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin and gentamicin. For instance, the MIC values reported were as low as 16 µg/mL against certain strains, demonstrating its potential as an antimicrobial agent .

Cytotoxicity and Cell Proliferation Inhibition

The cytotoxic effects of this compound have been evaluated using several cell lines. The median effective concentration (EC50) for inhibiting cell proliferation has been determined through various assays:

| Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 20.1 |

| Huh7 (Liver cancer) | 14 |

| T. pyriformis (Protozoa) | 104.7 ± 5.7 |

These results suggest that the compound can significantly inhibit cell growth, potentially through mechanisms involving apoptosis or cell cycle arrest .

The biological activity of this compound is believed to be linked to its ability to interfere with cellular processes:

- ROS Generation : The compound induces reactive oxygen species (ROS) production, leading to oxidative stress in cells.

- Tubulin Polymerization : It may affect microtubule dynamics, which is crucial for cell division and intracellular transport.

Studies have shown that increased ROS levels correlate with enhanced cytotoxicity, indicating that oxidative stress could be a primary pathway for its anticancer effects .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various derivatives of benzoic acids demonstrated that compounds with halogen substitutions exhibited enhanced antibacterial activity. The introduction of chlorine and fluorine groups was found to increase lipophilicity and electron-withdrawing effects, contributing to improved potency against bacterial strains .

- Cytotoxicity in Cancer Research : In a comparative study assessing the cytotoxic effects of various benzoic acid derivatives on cancer cell lines, this compound showed promising results with significant inhibition rates in MCF-7 cells. This suggests potential applications in cancer therapeutics .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-3-(4-fluorophenyl)benzoic acid, and how do reaction conditions influence yield?

The compound can be synthesized via aromatic substitution or coupling reactions. For example, chlorination of a fluorophenylbenzoic acid precursor using reagents like SOCl₂ or PCl₃ under reflux (60–80°C) in anhydrous solvents (e.g., dichloromethane) typically achieves moderate yields (~50–70%). Catalytic systems, such as FeCl₃, may enhance regioselectivity. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical to remove byproducts like unreacted starting materials or dihalogenated impurities .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, carboxylic acid proton at δ ~12–13 ppm).

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detects molecular ions ([M-H]⁻ at m/z ~278) and verifies purity (>95%).

- FT-IR : Carboxylic acid C=O stretch (~1680–1700 cm⁻¹) and C-Cl/C-F stretches (750–800 cm⁻¹ and 1100–1200 cm⁻¹, respectively) .

Q. How can researchers address solubility challenges during bioactivity assays?

The compound’s low aqueous solubility can be mitigated using co-solvents (e.g., DMSO ≤1% v/v) or pH adjustment (dissolution in alkaline buffers, pH ≥8). For in vitro studies, ensure solvent compatibility with assay protocols (e.g., avoid solvents that denature proteins) .

Advanced Research Questions

Q. What strategies improve enantiomeric purity in derivatives of this compound?

Chiral resolution via diastereomeric salt formation (e.g., using (−)-cinchonidine) or enzymatic kinetic resolution (lipases in organic solvents) can achieve >90% enantiomeric excess. Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Pd with BINAP ligands) is also effective but requires optimization of steric and electronic effects .

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential surfaces). Molecular docking (AutoDock Vina) against protein targets (e.g., COX-2 or kinases) identifies binding modes, while MD simulations (GROMACS) assess stability of ligand-receptor complexes. Validate predictions with experimental IC₅₀ or Kd measurements .

Q. What advanced spectroscopic techniques resolve overlapping signals in structural analysis?

- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons in crowded aromatic regions.

- LC-NMR Hyphenation : Combines separation (HPLC) with structural elucidation for impure samples.

- X-ray Crystallography : SHELXL refinement resolves absolute configuration but requires high-quality single crystals (crystallize from ethanol/water at 4°C) .

Q. How do researchers analyze degradation products under accelerated stability conditions?

Subject the compound to stress testing (40°C/75% RH, 0.1M HCl/NaOH, 3% H₂O₂). Monitor degradation via UPLC-QTOF-MS to identify products (e.g., decarboxylated or hydrolyzed derivatives). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions .

Q. What methodologies address contradictions in biological activity data across studies?

Meta-analysis of dose-response curves (GraphPad Prism) and standardization of assay conditions (cell lines, serum concentration) reduce variability. Use isogenic cell models and orthogonal assays (e.g., SPR for binding affinity vs. functional assays) to confirm mechanisms .

Methodological Challenges and Solutions

Q. How to optimize crystallization for X-ray diffraction when data quality is poor?

- Crystal Screening : Use sparse-matrix screens (Hampton Research) with varied precipitant/pH.

- Cryoprotection : Soak crystals in mother liquor + 25% glycerol before flash-cooling.

- Data Collection : High-brilliance synchrotron sources improve resolution for weakly diffracting crystals. SHELXD/SHELXE pipelines assist in phasing .

Q. What hybrid approaches combine synthetic and computational workflows for SAR studies?

Design a library of analogs using cheminformatics tools (e.g., RDKit), synthesize via parallel reactions (96-well plates), and screen for activity. QSAR models (partial least squares regression) link structural descriptors (e.g., ClogP, polar surface area) to bioactivity, guiding iterative optimization .

Safety and Compliance

Q. What are the recommended storage conditions to prevent decomposition?

Store at −20°C in amber vials under inert atmosphere (argon). Desiccate with silica gel to minimize hydrolysis. Regularly monitor purity via HPLC .

Interdisciplinary Applications

Q. How is this compound utilized in material science or agrochemical research?

- Metal-Organic Frameworks (MOFs) : As a linker for porous materials with high thermal stability.

- Herbicide Development : Functionalize the benzoic acid core to inhibit acetolactate synthase (ALS) in weeds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.